molecular formula C10H10O4S B14484590 1,3-Dioxo-1-(thiophen-2-yl)butan-2-yl acetate CAS No. 64777-29-3

1,3-Dioxo-1-(thiophen-2-yl)butan-2-yl acetate

Katalognummer: B14484590
CAS-Nummer: 64777-29-3
Molekulargewicht: 226.25 g/mol
InChI-Schlüssel: PEIZMULJVKUVFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dioxo-1-(thiophen-2-yl)butan-2-yl acetate is an organic compound with the molecular formula C10H8O4S. This compound is characterized by the presence of a thiophene ring, a dioxo group, and an acetate group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxo-1-(thiophen-2-yl)butan-2-yl acetate typically involves the reaction of thiophene-2-carboxylic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dioxo-1-(thiophen-2-yl)butan-2-yl acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dioxo group to hydroxyl groups.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,3-Dioxo-1-(thiophen-2-yl)butan-2-yl acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,3-Dioxo-1-(thiophen-2-yl)butan-2-yl acetate involves its interaction with various molecular targets. The thiophene ring can interact with biological macromolecules through π-π stacking interactions, while the dioxo and acetate groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Dioxo-1-phenylbutan-2-yl acetate: Similar structure but with a phenyl group instead of a thiophene ring.

    1,3-Dioxo-1-(furan-2-yl)butan-2-yl acetate: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

1,3-Dioxo-1-(thiophen-2-yl)butan-2-yl acetate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with phenyl or furan rings. This uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

64777-29-3

Molekularformel

C10H10O4S

Molekulargewicht

226.25 g/mol

IUPAC-Name

(1,3-dioxo-1-thiophen-2-ylbutan-2-yl) acetate

InChI

InChI=1S/C10H10O4S/c1-6(11)10(14-7(2)12)9(13)8-4-3-5-15-8/h3-5,10H,1-2H3

InChI-Schlüssel

PEIZMULJVKUVFR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C(=O)C1=CC=CS1)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.